molecular formula C17H22N4OS B3013404 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1286702-66-6

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B3013404
CAS No.: 1286702-66-6
M. Wt: 330.45
InChI Key: QNELTLHPLOGNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features an isothiazole ring, a piperazine ring, and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the p-tolyl group and the amino group. The final step involves the attachment of the 4-ethylpiperazin-1-yl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-3-20-8-10-21(11-9-20)17(22)16-14(18)15(19-23-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNELTLHPLOGNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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